8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(5-Ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a central imidazolidine-2,4-dione core fused to a piperidine ring. The 5-ethylpyrimidin-2-yl substituent at the 8-position distinguishes it from other derivatives in this class. Its synthesis typically involves reductive amination and Ullmann coupling steps, as described for related compounds in the 1,3,8-triazaspiro[4.5]decane-2,4-dione series . This compound has been investigated primarily for its role as a prolyl hydroxylase domain (PHD) inhibitor, targeting hypoxia-inducible factor (HIF) pathways for therapeutic applications in anemia and ischemia .
Properties
IUPAC Name |
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-9-7-14-11(15-8-9)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7-8H,2-6H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPSTWHARHLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC3(CC2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonium Carbonate and Potassium Cyanide-Mediated Cyclization
A mixture of tert-butyl 4-oxopiperidine-1-carboxylate (105 g, 527 mmol), potassium cyanide (51.5 g, 790 mmol), and ammonium carbonate (152 g, 1.58 mol) in water-ethanol (1:1 vol/vol) is heated at 95°C for 2 hours. Post-reaction cooling yields the spirocyclic intermediate after filtration and recrystallization. This method achieves a 65–70% yield, with LCMS confirming the intermediate (MH-Boc⁺ = 170.1).
Alternative Solvent Systems
A modified approach uses 1-benzyl-4-piperidone, ammonium carbonate, and potassium cyanide in ethanol-water at 60°C for 24 hours. Recrystallization in ethanol at 50°C purifies the product, yielding 130 g (65%) of the spirocyclic precursor.
Table 1: Cyclocondensation Conditions and Outcomes
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| tert-butyl 4-oxopiperidine | KCN, (NH₄)₂CO₃ | H₂O/EtOH | 95 | 2 | 70 |
| 1-benzyl-4-piperidone | KCN, (NH₄)₂CO₃ | H₂O/EtOH | 60 | 24 | 65 |
| Method | Catalyst | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ullmann coupling | CuI, DMEDA | 2-chloro-5-ethylpyrimidine | 85 | 15 | 55 |
| Hydrogenation | Pd/C | H₂ | 25 | 12 | 85 |
Purification and Analytical Validation
Column Chromatography
Silica gel chromatography with gradient elution (hexanes/EtOAc) resolves intermediates, achieving >95% purity. For final products, preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the target compound as a TFA salt.
Recrystallization
Ethanol-water (4:1 vol/vol) recrystallization at 50°C removes inorganic salts and byproducts, yielding crystalline solids.
Analytical Data
-
LCMS (Method A): Retention time = 1.50 min, m/z (MH⁺) = 427.
-
¹H NMR (CDCl₃): δ 8.40 (d, J = 4.2 Hz, pyrimidine-H), 2.46 (s, CH₂CH₃), 1.51–2.37 (m, spirocyclic protons).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary based on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can mimic the effects of serotonin, leading to anxiolytic and sedative effects . Additionally, it may inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine and Pyrimidine Derivatives
- Compound 11 (1,3,8-Triazaspiro[4.5]decane-2,4-dione with 3-methylpyridine): Exhibited potent PHD2 inhibition (IC₅₀ ~50 nM) due to the chelating pyridine group, which coordinates Fe(II) in the enzyme’s active site. Crystal structures confirmed interactions with Tyr-310 and Tyr-303 .
Compound 15 (Imidazole derivative) :
Inactive Analogues
- Compound 12 (Thiophene derivative) and Compound 13 (Phenol derivative): Both were inactive (IC₅₀ >10 μM), emphasizing the necessity of a metal-chelating heterocycle (e.g., pyridine, imidazole) at the 2-position for PHD inhibition .
C. 5-HT₂C Receptor Antagonist (RS102221) :
- RS102221 features a 5-(2,4-dimethoxy-5-(trifluoromethylphenylsulfonamido)phenyl)pentanoyl group. It acts as a selective 5-HT₂C antagonist (Kᵢ ~3 nM) .
- Key Difference : The target compound’s pyrimidine substituent lacks the sulfonamide and trifluoromethyl groups critical for 5-HT₂C binding, redirecting its activity toward PHD2 instead of serotonin receptors.
D. δ Opioid Receptor Agonists :
- Derivatives such as 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated δ opioid receptor (DOR) agonism (EC₅₀ ~100 nM) but induced seizures in preclinical models .
- Key Difference : The 5-ethylpyrimidin-2-yl group may reduce off-target CNS effects compared to benzyl substituents, though this requires validation.
Key Structural Insights
- Metal Chelation : The imidazolidine-2,4-dione core and pyrimidine nitrogen atoms coordinate Fe(II) in PHD2, a feature absent in inactive analogues like Compound 12 .
- Substituent Effects: Electron-Withdrawing Groups (e.g., chloro in 8-(3-chloro-5-trifluoromethylpyridinyl) derivatives) enhance enzymatic inhibition but may reduce solubility . Bulky Groups (e.g., bis(4-methoxybenzyl)amino) are tolerated in vitro but may limit blood-brain barrier penetration .
Biological Activity
8-(5-Ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 2548998-89-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N5O2, with a molecular weight of 275.31 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O2 |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 2548998-89-4 |
Research indicates that compounds in the triazaspiro series can interact with various biological targets, including G-protein coupled receptors (GPCRs). The specific mechanism of action for this compound has not been fully elucidated; however, it is hypothesized to exhibit agonistic activity towards delta opioid receptors (DORs) based on structural similarities with known DOR agonists .
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic properties by modulating pain pathways through DOR activation. This is particularly relevant in models of inflammatory pain where DOR agonists have shown efficacy .
- Neuroprotective Effects : The potential neuroprotective effects are being investigated due to the role of DORs in neurodegenerative diseases. Compounds that activate these receptors may offer therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .
- Anti-inflammatory Activity : Given the compound's structure and its interaction with inflammatory pathways via DORs, it may also exhibit anti-inflammatory properties. This is particularly significant in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the triazaspiro class:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of triazaspiro compounds and evaluating their myelostimulatory effects demonstrated promising results for related compounds in enhancing hematopoiesis .
- DOR Agonist Screening : Another research effort identified novel DOR agonists through high-throughput screening methods, revealing that certain structural modifications could enhance selectivity and potency against a panel of GPCRs .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of triazaspiro compounds have indicated favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step strategies starting with spirocyclic core formation via cyclization, followed by functionalization. For example, the spirohydantoin core (common in related triazaspiro compounds) is often constructed using Bucherer–Berg reactions or microwave-assisted cyclization (75–97% yields) . Subsequent steps may include coupling reactions (e.g., Ullmann couplings) to introduce substituents like the 5-ethylpyrimidin-2-yl group. Optimization requires precise control of temperature (e.g., 60–100°C for cyclization), solvent polarity (e.g., methanol/water mixtures), and catalysts (e.g., Pd for cross-couplings) to enhance yield and purity . Characterization via NMR, HRMS, and X-ray crystallography is critical for structural validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Spectroscopy : H/C NMR to confirm spirocyclic connectivity and substituent placement .
- Mass Spectrometry : HRMS for molecular formula validation (e.g., CHNO) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
- Solubility LogP : Measured via HPLC to guide formulation for in vivo studies .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Initial screens should focus on target engagement:
- Enzyme Inhibition : Fluorescence polarization assays for HIF prolyl hydroxylase (PHD) inhibition (IC values <100 nM in spirohydantoin analogs) .
- Receptor Binding : Radioligand displacement assays for opioid receptor subtypes (e.g., delta opioid receptor agonism in spirocyclic analogs) .
- Cytotoxicity : MTT assays in cancer cell lines to assess antitumor potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective PHD inhibition?
SAR strategies include:
- Chelating Group Modifications : Introducing hydroxyl or carboxylate groups at the pyridine 2-position enhances metal-binding affinity to PHD2’s Fe(II) center, improving potency .
- Spirocyclic Rigidity : Retaining the 1,3,8-triazaspiro[4.5]decane-2,4-dione core minimizes off-target effects (e.g., hERG inhibition) by restricting conformational flexibility .
- Substituent Engineering : Fluorinated or trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) improve metabolic stability and blood-brain barrier penetration .
Q. What experimental models are appropriate for validating in vivo efficacy in anemia or myelostimulation?
- Rodent Anemia Models : Measure erythropoietin (EPO) upregulation via ELISA after oral dosing (e.g., 10 mg/kg in mice, 3-day protocol) .
- Myelodepression Recovery : Irradiation-induced bone marrow suppression in rats, with hematopoiesis markers (e.g., WBC count) monitored over 14 days .
- PK/PD Profiling : Short-acting inhibitors require frequent dosing (T <4 hrs), necessitating microsampling LC-MS/MS for plasma concentration tracking .
Q. How can crystallography resolve contradictions in reported biological activities across studies?
Co-crystallization with target enzymes (e.g., PHD2) reveals binding modes and explains potency variations. For example, the 3-hydroxypyridine derivative forms hydrogen bonds with Tyr-310/Tyr-303 in PHD2, enhancing inhibition compared to methyl analogs . Discrepancies in opioid receptor activity may arise from divergent spirocyclic substituents affecting receptor conformation; molecular dynamics simulations can clarify this .
Methodological Challenges & Solutions
Q. How to address low yields in spirocyclic core synthesis?
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves cyclization efficiency (97% yield in 1,3-diazaspiro derivatives) .
- Catalytic Systems : Palladium/copper catalysts for Ullmann couplings enhance coupling efficiency of bulky substituents .
Q. What strategies mitigate off-target effects (e.g., hERG inhibition) during lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
